molecular formula C5H12ClNO2 B1654231 Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)- CAS No. 214402-71-8

Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)-

Cat. No.: B1654231
CAS No.: 214402-71-8
M. Wt: 153.61
InChI Key: HRBUADXBDUKOMF-PGMHMLKASA-N
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Description

®-4-aminovaleric acid hydrochloride is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a five-carbon chain, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-aminovaleric acid hydrochloride typically involves the resolution of racemic 4-aminovaleric acid or the asymmetric synthesis using chiral catalysts. One common method is the enzymatic resolution, where racemic 4-aminovaleric acid is treated with an enzyme that selectively reacts with one enantiomer, leaving the desired ®-enantiomer. Another approach is the asymmetric hydrogenation of 4-cyanobutyric acid using a chiral rhodium catalyst, followed by hydrolysis and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-4-aminovaleric acid hydrochloride often employs large-scale enzymatic resolution due to its efficiency and selectivity. The process involves the use of immobilized enzymes to facilitate the separation of enantiomers, followed by crystallization to obtain the pure ®-enantiomer. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-4-aminovaleric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to form primary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used under mild conditions to form amides.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

®-4-aminovaleric acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as a precursor in the biosynthesis of neurotransmitters and other biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-aminovaleric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in the synthesis of neurotransmitters, influencing various biochemical pathways. The hydrochloride form enhances its solubility, facilitating its uptake and interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-aminovaleric acid hydrochloride: The enantiomer of ®-4-aminovaleric acid hydrochloride with different biological activity.

    4-aminobutyric acid (GABA): A structurally similar compound with significant roles in neurotransmission.

    5-aminovaleric acid: A homolog with an additional carbon in the chain, exhibiting different chemical properties.

Uniqueness

®-4-aminovaleric acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in enzymatic reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(4R)-4-aminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBUADXBDUKOMF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214402-71-8
Record name Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214402-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminovaleric acid hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214402718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINOVALERIC ACID HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9624XO591L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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